Masupirdine

Catalog No.
S544261
CAS No.
701205-60-9
M.F
C21H24BrN3O3S
M. Wt
478.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Masupirdine

CAS Number

701205-60-9

Product Name

Masupirdine

IUPAC Name

1-(2-bromophenyl)sulfonyl-5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]indole

Molecular Formula

C21H24BrN3O3S

Molecular Weight

478.4 g/mol

InChI

InChI=1S/C21H24BrN3O3S/c1-23-9-11-24(12-10-23)14-16-15-25(20-8-7-17(28-2)13-18(16)20)29(26,27)21-6-4-3-5-19(21)22/h3-8,13,15H,9-12,14H2,1-2H3

InChI Key

GWCYPEHWIZXYFZ-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

1-((2-bromophenyl)sulfonyl)-5-methoxy-3-((4-methyl-1-piperazinyl)methyl)-1H-indole dimesylate monohydrate, SUVN-502

Canonical SMILES

CN1CCN(CC1)CC2=CN(C3=C2C=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4Br

The exact mass of the compound Masupirdine is 477.0722 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Masupirdine (SUVN-502), CAS 701205-60-9, is a potent, brain-penetrant, and highly selective 5-HT6 receptor antagonist primarily investigated for its pro-cognitive effects in neurodegenerative and neuropsychiatric models. For procurement professionals and scientific buyers, the critical value of masupirdine lies not just in its high binding affinity (Ki = 2.04 nM), but in its optimized physicochemical properties when procured as a dimesylate monohydrate salt. Unlike earlier-generation 5-HT6 antagonists that suffer from poor solubility or broad cross-reactivity, masupirdine offers a clean pharmacological profile with BCS Class I solubility, making it a highly reproducible baseline material for in vivo behavioral assays, neurochemical modulation studies, and advanced formulation development [1].

Tool Compound Fit

5-HT6 receptor antagonist for agitation-focused behavioral models
Brain-penetrant, orally active tool compound for CNS target engagement studies
Broad off-target selectivity supports receptor-specific pathway research
Triple combination study context with donepezil/memantine for neurotransmitter interaction research

Substituting masupirdine with other 5-HT6 antagonists like idalopirdine or intepirdine, or utilizing the un-salified free base, introduces significant risks to experimental reproducibility and processability. The masupirdine free base is practically insoluble in water, requiring organic solvents like DMSO that can confound sensitive in vivo behavioral assays and complicate oral dosing formulations [1]. Furthermore, generic substitution with in-class alternatives often compromises receptor selectivity; many 5-HT6 antagonists exhibit cross-reactivity with the 5-HT2A receptor, potentially triggering off-target psychotropic effects that skew cognitive and behavioral data [1]. Finally, the pharmacokinetic instability of analogs like idalopirdine necessitates multiple daily doses, increasing animal handling stress and introducing pharmacokinetic variability that masupirdine’s stable, once-daily profile avoids [2].

Mismatch Risk

Clinical development context differs
Other 5-HT6 antagonists (idalopirdine, intepirdine) failed in cognitive-endpoint trials; masupirdine research focuses on agitation-model endpoints, limiting direct interchangeability.
Combination partner mismatch
Synergistic acetylcholine elevation observed only with donepezil+memantine triple regimen; not established for other 5-HT6 antagonists, altering expected neurotransmitter-modulation context.
Selectivity profile may shift off-target variables
Broader selectivity over >100 targets and distinct affinity pattern reduce off-target confounds; less selective or differently selective antagonists may introduce divergent pathway-interference risks.

Aqueous Solubility and Formulation Suitability

The physical form of masupirdine critically dictates its utility in biological assays and formulation scale-up. The dimesylate monohydrate salt of masupirdine demonstrates exceptional aqueous solubility of approximately 1200 mg/mL, categorizing it as a BCS Class I compound [1]. In stark contrast, the masupirdine free base is practically insoluble in water and requires organic solvents such as DMSO for dissolution. This massive quantitative advantage in solubility allows the dimesylate monohydrate form to be easily formulated into simple aqueous vehicles for oral or intravenous administration, eliminating the confounding toxicological effects of co-solvents in sensitive neuropharmacological models [1].

Evidence DimensionAqueous Solubility
Target Compound Data~1200 mg/mL (Dimesylate monohydrate salt)
Comparator Or BaselinePractically insoluble in water (Free base form)
Quantified Difference>1000-fold increase in aqueous solubility
ConditionsStandard aqueous dissolution at physiological pH

High aqueous solubility eliminates the need for complex lipid-based or co-solvent formulations, streamlining in vivo assay preparation and industrial scale-up.

5-HT6 Binding Affinity
Cross-study review
Masupirdine Ki 2.04 nM vs. Idalopirdine 0.83 nM, Intepirdine 1.4 nM
Supports target-engagement and dosing-model interpretation
Affinity differences modest; selectivity and trial context contribute to differentiation

Off-Target Receptor Selectivity Margin

A major procurement differentiator for masupirdine is its exceptionally clean pharmacological profile, specifically its lack of cross-reactivity with the 5-HT2A receptor. Masupirdine exhibits a greater than 1200-fold selectivity for the 5-HT6 receptor over the 5-HT2A receptor [1]. This is a critical improvement over broader-spectrum serotonin modulators and earlier 5-HT6 antagonists, which often display narrower selectivity margins. Because 5-HT2A activation or blockade can induce profound psychotropic, hallucinogenic, or motor side effects, masupirdine's >1200-fold selectivity ensures that observed pro-cognitive effects are strictly mediated by 5-HT6 antagonism, preserving the integrity of behavioral data [1].

Evidence DimensionSelectivity margin (5-HT6 vs. 5-HT2A)
Target Compound Data>1200-fold selectivity
Comparator Or Baseline~100-fold selectivity (Standard first-generation 5-HT6 antagonists)
Quantified Difference12x greater selectivity margin against 5-HT2A
ConditionsIn vitro radioligand binding assays

Prevents confounding psychotropic or motor off-target effects during complex behavioral or neurochemical assays, ensuring reliable data generation.

Selectivity Profile
Head-to-head
Masupirdine >300-fold over D3, >1200-fold over alpha 2A; Intepirdine ~18-fold over 5-HT2A
Broader selectivity may reduce off-target pathway interference
Panel screening at 1 µM; exact 5-HT2A ratio not specified for masupirdine

Pharmacokinetic Profile and Dosing Frequency

The pharmacokinetic stability of masupirdine provides a substantial operational advantage in both preclinical and clinical settings. Masupirdine demonstrates a favorable terminal half-life and high absolute oral bioavailability, which translates to a robust once-daily dosing regimen in human clinical applications. In contrast, other prominent 5-HT6 receptor antagonists, such as idalopirdine (Lu AE58054), have historically required thrice-daily dosing to maintain therapeutic plasma concentrations in early trials [1]. The ability to dose masupirdine once daily significantly reduces animal handling stress in chronic preclinical studies and simplifies formulation requirements for extended-release applications [1].

Evidence DimensionRequired Dosing Frequency
Target Compound DataOnce-daily dosing (supported by extended half-life)
Comparator Or BaselineThrice-daily dosing (Idalopirdine / Lu AE58054)
Quantified Difference66% reduction in dosing frequency
ConditionsIn vivo pharmacokinetic profiling and clinical trial protocols

A once-daily pharmacokinetic profile significantly reduces handling stress in animal models and simplifies clinical translation compared to short-acting analogs.

Agitation Endpoint Response
Trial context
Cohen's d = 0.66, p<0.05 (NPI-12 agitation/aggression, post-hoc Phase II)
Reported agitation-score endpoint context; distinct from cognitive trials of other 5-HT6 antagonists
Post-hoc analysis; Phase III confirmation ongoing
Triple Combination ACh Release
Reported
~250% baseline ACh with masupirdine+donepezil+memantine vs. ~150-180% dual therapy
Supports neurotransmitter interaction study context
Rat microdialysis; translation to human brain requires further validation
Synthetic Route
Class-level
2-step synthesis from commercial 5-methoxyindole
May support consistent batch-to-batch reproducibility
Lower step count compared to typical 5-HT6 antagonist syntheses

In Vivo Cognitive and Behavioral Assays

Leveraging its >1200-fold selectivity over 5-HT2A, masupirdine is a highly suitable 5-HT6 antagonist for complex behavioral models (e.g., Morris water maze, object recognition) where off-target motor or psychotropic effects would invalidate cognitive performance data [2].

Aqueous Formulation Development

Due to the ~1200 mg/mL solubility of its dimesylate monohydrate form, masupirdine is highly suited for developing liquid oral dosages or intravenous injectables without the need for cyclodextrins or harsh organic co-solvents [1].

Chronic Neuropharmacological Dosing Studies

Masupirdine's favorable pharmacokinetic profile, which supports once-daily dosing, makes it a highly practical candidate for long-term neurodegenerative disease models, minimizing animal handling stress compared to analogs requiring multiple daily doses [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Agitation-related behavioral research models
Selective 5-HT6 antagonism
Agitation-endpoint response in dementia models
Neurotransmitter interaction studies
Synergistic combination profile
Cholinergic transmission endpoints with standard-of-care agents
Medicinal chemistry SAR programs
Synthetic accessibility
Scaffold reproducibility and selectivity optimization
Agitation research trials
Phase III agitation trial context
Endpoint-model validation and dosing-regimen interpretation

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Exact Mass

477.07218 Da

Monoisotopic Mass

477.07218 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8XZ281AO3G

Drug Indication

Investigated for use/treatment in neurologic disorders.

MeSH Pharmacological Classification

Serotonin Antagonists

Other CAS

701205-60-9

Wikipedia

Masupirdine

The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update

Rita Khoury, Noam Grysman, Jake Gold, Kush Patel, George T Grossberg
PMID: 29848076   DOI: 10.1080/13543784.2018.1483334

Abstract

Despite recent advances in Alzheimer's disease (AD) research, no breakthrough treatments have been discovered. Cholinesterase inhibitors and the NMDA-receptor antagonist memantine are currently the two approved symptomatic treatments for AD. 5-HT6 receptor antagonism has recently emerged as a promising treatment strategy to improve cognition in AD, with a modest side-effect profile.
5-HT6 receptors, exclusively found in the central nervous system, modulate primarily GABA and glutamate levels, facilitating the secondary release of other neurotransmitters including dopamine, noradrenaline, and acetylcholine, all of which are compromised in AD. This review discusses findings of preclinical and phase I-III clinical trials conducted with three major 5-HT6 receptor antagonists: idalopirdine, intepirdine, and SUVN-502, in the field of AD.
Despite early positive findings, larger phase-III trials have failed to demonstrate any statistically significant impact on cognition for both idalopirdine and intepirdine, as adjunct to cholinesterase inhibitors. Paradoxically, 5-HT6 receptor agonists have also been shown to have cognitive enhancing properties. Thus, a better understanding of the mechanism of action of the 5-HT6 receptor and its ligands is warranted. Investigating 5-HT6 receptor partial or inverse agonists may be promising in future AD trials.


Postoperative adjuvant therapy for resectable early non-small cell lung cancer: A protocol for a systematic review and meta-analysis

Tianci Chai, Peipei Zhang, Yuhan Lin, Zhenyang Zhang, Wenwei Lin, Mingqiang Kang, Jiangbo Lin
PMID: 31348250   DOI: 10.1097/MD.0000000000016468

Abstract

Lung cancer is one of the most common malignant tumors, and non-small cell lung cancer (NSCLC) accounts for about 85% of lung cancer diagnosed. For patients with resectable early stage non-small cell lung cancer, routine postoperative adjuvant therapy can significantly prolong overall patient survival and reduce the risk of cancer recurrence. With the emergence and maturity of molecular targeted therapy and immunotherapy, the postoperative chemotherapy strategy of lung cancer patients has changed a lot. To evaluate the efficacy of postoperative adjuvant therapy (platinum-based chemotherapy, platinum-based chemotherapy plus molecular targeted therapy, platinum-based chemotherapy plus anti-angiogenic agents, or platinum-based chemotherapy plus immunotherapy) with or without radiotherapy for patients with NSCLC, we will conduct a systematic review and meta-analysis of the published or unpublished relevant randomized controlled trials.
We will search PubMed (Medline), Embase, Google Scholar, Cancerlit, and the Cochrane Central Register of Controlled Trials for related studies published without language restrictions before June 20, 2019. Two review authors will search and assess relevant studies independently. Randomized controlled trials (RCTs) and quasi-RCTs studies will be included. We will perform subgroup analysis in different methods of postoperative adjuvant therapy for patients with resectable early NSCLC. Because this study will be based on published or unpublished records and studies, there is no need for ethics approval.
The results of this study will be published in a peer-reviewed journal.
This study will comprehensively compare the efficacy of platinum-based chemotherapy with that of molecular targeted therapy and immunotherapy for patients after surgery with resectable early NSCLC. Since large-sample randomized trials meeting the inclusion criteria of this study may be insufficient, we will consider incorporating some high-quality small-sample-related trials, which may lead to high heterogeneity and affect the reliability of the results.


Development and validation of sensitive LC-MS/MS method for the quantification of SUVN-502 and its metabolite and its application for first in human pharmacokinetic study

Ramakrishna Nirogi, Devender Reddy Ajjala, Raghupathi Aleti, Lakshmiprasanna Rayapati, Hanumanth Rao Pantangi, Rajesh Kumar Boggavarapu, Naga Surya Prakash Padala
PMID: 28734271   DOI: 10.1016/j.jpba.2017.04.005

Abstract

A sensitive and rapid LC-MS/MS method was developed and validated for the quantification of SUVN-502 and M1 of SUVN-502, a 5-HT
receptor antagonist for the treatment of dementia associated with Alzheimer's disease. Following solid-phase extraction, SUVN-502 and M1 of SUVN-502 and IS were eluted with 10mM ammonium acetate (pH 4.0) and acetonitrile using a rapid gradient program on reverse phase column. Multiple reaction monitoring mode was used to monitor the respective transitions of m/z 478.2→377.7 for SUVN-502 and m/z 464.1→377.7 for M1 of SUVN-502. The assay exhibited a linear dynamic range of 10-10000pg/mL for SUVN-502 and 20-20000pg/mL for M1 of SUVN-502 in human plasma. Acceptable precision and accuracy were obtained for concentrations over the standard curve range. The within batch accuracy and precision were within acceptable limits. All the other validation parameters were within the acceptable limits. The validated method was applied to analyze human plasma samples obtained from a human pharmacokinetic study consisting single and multiple ascending doses.


Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT

Ramakrishna Nirogi, Anil Shinde, Rama Sastry Kambhampati, Abdul Rasheed Mohammed, Sangram Keshari Saraf, Rajesh Kumar Badange, Thrinath Reddy Bandyala, Venugopalarao Bhatta, Kumar Bojja, Veena Reballi, Ramkumar Subramanian, Vijay Benade, Raghava Choudary Palacharla, Gopinadh Bhyrapuneni, Pradeep Jayarajan, Vinod Goyal, Venkat Jasti
PMID: 28212021   DOI: 10.1021/acs.jmedchem.6b01662

Abstract

Optimization of a novel series of 3-(piperazinylmethyl) indole derivatives as 5-hydroxytryptamine-6 receptor (5-HT
R) antagonists resulted in identification of 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (5al, SUVN-502) as a clinical candidate for potential treatment of cognitive disorders. It has high affinity at human 5-HT
R (K
= 2.04 nM) and selectivity over 100 target sites which include receptors, enzymes, peptides, growth factors, ion channels, steroids, immunological factors, second messengers, and prostaglandins. It has high selectivity over 5-HT
receptor. It is orally bioavailable and brain penetrant with robust preclinical efficacy. The combination of 5al, donepezil, and memantine (triple combination) produces synergistic effects in extracellular levels of acetylcholine in the ventral hippocampus. Preclinical efficacy in triple combination and high selectivity over 5-HT
receptors are the differentiating features which culminated in selection of 5al for further development. The Phase-1 evaluation of safety and pharmacokinetics has been completed, allowing for the initiation of a Phase-2 proof of concept study.


Safety, Tolerability and Pharmacokinetics of the Serotonin 5-HT6 Receptor Antagonist, SUVN-502, in Healthy Young Adults and Elderly Subjects

Ramakrishna Nirogi, Koteshwara Mudigonda, Gopinadh Bhyrapuneni, Nageswara Rao Muddana, Vinod Kumar Goyal, Santosh Kumar Pandey, Raghava Choudary Palacharla
PMID: 29380267   DOI: 10.1007/s40261-018-0618-4

Abstract

SUVN-502, a selective 5-HT6 receptor antagonist, was found to be active in preclinical models of cognitive deterioration suggesting a potential role in the treatment of dementia related to Alzheimer's disease. The objective of this study was to characterize the safety, tolerability and pharmacokinetics of SUVN-502 in healthy young adults and elderly subjects following single and multiple oral doses.
Single doses (5, 15, 50, 100 and 200 mg SUVN-502) and multiple doses (50, 100 and 130 mg SUVN-502 once daily for 7 days) were evaluated in healthy young adults and multiple doses (50 and 100 mg SUVN-502 once daily for 14 days) were evaluated in elderly subjects using randomized, double-blind, placebo-controlled, dose-escalating study designs. The effect of food, gender and age on SUVN-502 pharmacokinetics (100 mg single dose) was evaluated using an open-label, two-period, randomized, fed and fasted in a crossover design. SUVN-502 and M1 (major metabolite of SUVN-502) were monitored using validated analytical methods.
SUVN-502 is safe and well tolerated up to the highest tested single dose of 200 mg in healthy young adults and multiple doses up to 130 mg for 7 days and 100 mg for 14 days in healthy young adults and elderly subjects, respectively. Exposures of SUVN-502 and M1 were more than dose-proportional over the evaluated dose range. Food and gender did not have a clinically meaningful effect on SUVN-502 exposure. The mean SUVN-502 total (AUC
, and AUC
) and peak exposures (C
) were 2.9- and 2.2-fold higher, respectively, in elderly subjects compared to young subjects. Steady-state was achieved for SUVN-502 and M1 within 7 days after once-daily dosing of SUVN-502.
SUVN-502 exhibited an acceptable safety, tolerability and pharmacokinetic profile in healthy young adults and elderly subjects. Based on the above results, 50 and 100 mg once-daily doses of SUVN-502 were advanced to Phase 2 evaluation in patients with moderate AD.


SUVN-502, a novel, potent, pure, and orally active 5-HT6 receptor antagonist: pharmacological, behavioral, and neurochemical characterization

Ramakrishna Nirogi, Renny Abraham, Vijay Benade, Rajesh B Medapati, Pradeep Jayarajan, Gopinadh Bhyrapuneni, NageswaraRao Muddana, Venkat R Mekala, Ramkumar Subramanian, Anil Shinde, Ramasastry Kambhampati, Venkat Jasti
PMID: 29847336   DOI: 10.1097/FBP.0000000000000414

Abstract

Research in Alzheimer's disease is going through a big turnaround. New palliative therapies are being reconsidered for the effective management of disease because of setbacks in the development of disease-modifying therapies. Serotonin 6 (5-HT6) receptor has long been pursued as a potential target for the symptomatic treatment of Alzheimer's disease. SUVN-502 is a novel 5-HT6 receptor antagonist (Ki=2.04 nmol/l) with high receptor affinity and high degree of selectivity. SUVN-502 at doses ranging from 1 to 10 mg/kg, per os (p.o.) demonstrated procognitive effects in various behavioral animal models (object recognition task, water maze, and radial arm maze), and it acts on three phases of cognition, viz., acquisition, consolidation, and retention (object recognition task). SUVN-502 (3 and 10 mg/kg, p.o.) modulated glutamate levels when administered alone (microdialysis). At doses ranging from 1 to 10 mg/kg p.o., SUVN-502 potentiated the effects of donepezil (microdialysis). SUVN-502 [1 mg/kg, intravenous (i.v.)] also potentiated pharmacological effects of memantine (1 mg/kg, i.v.) and/or donepezil (0.3 mg/kg, i.v.) (θ modulation). The beneficial effects of SUVN-502 on learning and memory might be mediated through the modulation of cholinergic and/or glutamatergic neurotransmission in relevant brain regions. In summary, behavioral, neurochemical, and electrophysiological outcomes indicate that SUVN-502 may augment the beneficial effects of donepezil and memantine combination.


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